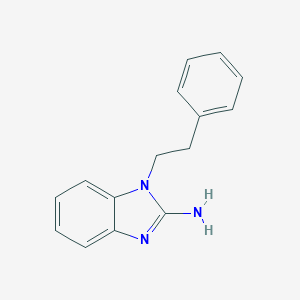![molecular formula C24H25N3O B379405 2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE](/img/structure/B379405.png)
2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various substituents, making it a subject of interest for researchers in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE typically involves multiple stepsThe reactions often require specific conditions such as the use of solvents like dichloromethane and bases like lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- N-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(2-methylphenyl)amine
Uniqueness
What sets 2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE apart is its unique combination of substituents, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H25N3O |
|---|---|
Peso molecular |
371.5g/mol |
Nombre IUPAC |
2-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C24H25N3O/c1-18-9-3-5-11-20(18)25-17-24-26-21-12-6-7-13-22(21)27(24)15-16-28-23-14-8-4-10-19(23)2/h3-14,25H,15-17H2,1-2H3 |
Clave InChI |
GUPVQVHFBPHCET-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4C |
SMILES canónico |
CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)

![4-Chloro-2-[1-(2,6-dimethylanilino)ethyl]phenol](/img/structure/B379326.png)
![4-Chloro-2-[1-(2,4-dimethylanilino)ethyl]phenol](/img/structure/B379329.png)

![2-[1-(Benzylamino)ethyl]-4-chlorophenol](/img/structure/B379331.png)
![4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B379332.png)
![4-Chloro-2-[1-(4-chloroanilino)ethyl]phenol](/img/structure/B379333.png)



![7-(4-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379341.png)
![1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379342.png)
![5-(2-Chlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379345.png)
